molecular formula C12H12N2O2 B1196866 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide CAS No. 29095-44-1

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide

Cat. No.: B1196866
CAS No.: 29095-44-1
M. Wt: 216.24 g/mol
InChI Key: FIUGYEVWNQNDDO-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide (CAS 29095-44-1) is a high-purity synthetic indole derivative of significant interest in medicinal chemistry and neuroscience research. This compound, also known as N,N-dimethylindole-3-glyoxylamide, serves as a key chemical scaffold in the design and synthesis of novel bioactive molecules. It is structurally characterized by an indole ring system linked to a N,N-dimethyl oxoacetamide group. Researchers value this compound for its potential in diverse applications. In the field of neurodegenerative disease, closely related acetamide derivatives have been designed, synthesized, and evaluated as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme considered an effective therapeutic target for Alzheimer's disease (AD) . Structural analogs have demonstrated attractive BChE inhibition, acting as mixed-type inhibitors that bind to both the catalytic anionic site and peripheral anionic site (PAS) of the BChE active site . Furthermore, the core structure is recognized in neuropharmacological studies. Marine-inspired analogs built on a similar 2-(1H-indol-3-yl) scaffold have been investigated as modulators of serotonin receptors, showing nanomolar affinities for subtypes such as 5-HT1A and 5-HT7, and exhibiting significant antidepressant-like action in vivo . The compound is for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this product with appropriate precautions.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUGYEVWNQNDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951697
Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide
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Molecular Weight

216.24 g/mol
Source PubChem
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CAS No.

29095-44-1
Record name N,N-Dimethyl-α-oxo-1H-indole-3-acetamide
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Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
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Record name 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide
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Record name N,N-dimethyl-α-oxo-1H-indole-3-acetamide
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Record name 2-(1H-INDOL-3-YL)-N,N-DIMETHYL-2-OXO-ACETAMIDE
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Biochemical Analysis

Biochemical Properties

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation. At high doses, it can have toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Biological Activity

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, a compound with the molecular formula C12H12N2O2, is a derivative of indole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly cancer and neurodegenerative disorders.

  • Molecular Weight : 216.24 g/mol
  • Purity : Typically around 95%
  • Chemical Structure : The compound features a distinct indole structure that influences its interactions with biological targets.

Research indicates that this compound interacts with multiple biochemical pathways:

  • Antitumor Activity :
    • The compound has shown promising results against solid tumors, particularly colon and lung cancers. It appears to exert its effects by inducing apoptosis in cancer cells through caspase-dependent pathways. For instance, studies have demonstrated that this compound can increase the activity of caspases 3 and 8, leading to cell death in HepG2 liver cancer cells .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that it may exhibit antidepressant-like effects by interacting with serotonin receptors (5-HT1A and 5-HT7). This interaction is hypothesized to play a significant role in modulating mood and anxiety-related behaviors in animal models .

Biological Activity Overview

Activity TypeDetails
Antitumor Effective against colon and lung tumors; induces apoptosis via caspase pathways .
Neuropharmacological Exhibits antidepressant-like effects; interacts with serotonin receptors .
Enzyme Interaction Modulates activity of cytochrome P450 enzymes, influencing drug metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Studies :
    • A patent describes the efficacy of this compound derivatives against solid tumors, highlighting their potential as therapeutic agents in oncology .
    • In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, with IC50 values indicating significant potency.
  • Neuropharmacological Research :
    • In behavioral tests, compounds similar to this compound have been evaluated for their effects on anxiety and depression, showing improvements in forced swim tests indicative of reduced despair-like behavior.

Scientific Research Applications

Biochemical Properties

This compound, with the molecular formula C12H12N2O2C_{12}H_{12}N_{2}O_{2}, exhibits several important biochemical properties:

  • Molecular Weight : 216.24 g/mol
  • Purity : Typically around 95%
  • Chemical Structure : The distinct indole structure plays a crucial role in its interactions with biological targets.

Cellular Effects

The compound influences cellular functions through various mechanisms:

  • Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.
  • Gene Expression : It affects the expression of genes involved in cellular metabolism and survival.
  • Enzyme Interaction : Notably, it interacts with cytochrome P450 enzymes, essential for the metabolism of many compounds .

Molecular Mechanism

At the molecular level, 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide can bind to specific biomolecules, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways, which may contribute to its therapeutic effects.

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity:

  • Efficacy Against Solid Tumors : Research indicates that it is effective against various solid tumors, particularly colon and lung cancers. It induces apoptosis in cancer cells through caspase-dependent pathways. Studies have shown increased activity of caspases 3 and 8 in HepG2 liver cancer cells treated with this compound .

Case Studies

  • Colon Cancer Research :
    • A study highlighted the potential of this compound derivatives against colon cancer, showing significant inhibition of cell proliferation in vitro with IC50 values indicating strong potency .
  • Lung Cancer Applications :
    • Similar compounds were tested for their effects on lung cancer cell lines, demonstrating promising results that support further investigation into their use as therapeutic agents .

Neuropharmacological Effects

In addition to its antitumor properties, the compound has been evaluated for neuropharmacological effects:

  • Behavioral Studies : Compounds related to this compound have shown improvements in tests for anxiety and depression. In forced swim tests, these compounds reduced despair-like behavior, indicating potential applications in treating mood disorders.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antitumor ActivityEffective against solid tumors (colon and lung cancers)Induces apoptosis via caspase activation
NeuropharmacologyPotential treatment for anxiety and depressionReduces despair-like behavior in models
Enzyme InteractionModulates activity of cytochrome P450 enzymesInfluences metabolism of endogenous compounds
Cellular MechanismsAffects signaling pathways like MAPK/ERKModulates gene expression and cell survival

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substitution Patterns and Pharmacological Activities

N-Substituted Adamantane Derivatives

Compounds such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y) feature a bulky adamantane moiety at the indole 2-position. These derivatives exhibit distinct physicochemical properties compared to the target compound, including enhanced lipophilicity and steric hindrance, which may influence blood-brain barrier penetration and receptor binding .

Halogenated Derivatives

Halogen substitution at the indole 5-position, as in 2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (1d), significantly enhances serotonin receptor affinity (nanomolar range for 5-HT1A and 5-HT7) and in vivo antidepressant potency compared to the non-halogenated target compound . Bromine introduces unique electrostatic interactions and hydrophobic effects, likely improving target engagement . However, halogenated compounds may face metabolic stability challenges, such as dehalogenation or bioaccumulation risks.

Chiral and Aromatic Substitutions

The (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide derivative incorporates a chiral phenylethyl group, enabling enantiomer-specific interactions with biological targets. Crystallographic data reveal intramolecular hydrogen bonding (N–H⋯O) and a compact orthorhombic packing arrangement, which may enhance stability and solubility .

Phenyl and Methoxybenzyl Substitutions
  • 2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide : The methoxybenzyl group introduces hydrogen-bond acceptor capacity (via the methoxy oxygen) and enhanced membrane permeability .

Pharmacokinetic and Pharmacodynamic Profiles

Compound LogP (Predicted) Serotonin Receptor Affinity (5-HT1A/5-HT7) Antidepressant Activity (FST)
Target compound (1a) ~1.8 Micromolar Moderate
2-(5-Bromo derivative (1d)) ~2.5 Nanomolar High
N-(1-Phenylethyl) derivative ~3.0 Not reported Not tested

The dimethyl substitution in the target compound balances moderate receptor affinity with favorable logP values (~1.8), suggesting reasonable blood-brain barrier penetration.

Q & A

Basic Research Question

  • Solid state : Stable at -20°C for >2 years if protected from light and moisture .
  • Solution phase : Degrades in DMSO after 48 hours (20% decomposition); use fresh solutions .
  • pH sensitivity : Hydrolyzes in acidic conditions (pH <3) to form indole-3-acetic acid; buffer solutions to pH 6–8 .

What are the limitations of current biological screening models for this compound?

Advanced Research Question

  • 2D cell cultures : Overestimate cytotoxicity due to lack of 3D tissue context .
  • In vivo models : Murine metabolic pathways may not mimic human clearance rates (e.g., cytochrome P450 isoform differences) .
  • Off-target effects : Use CRISPR-edited cell lines (e.g., knockouts of ABC transporters) to isolate target-specific activity .

How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Advanced Research Question

  • Kinetic studies : Measure IC₅₀ via Michaelis-Menten plots under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like cyclooxygenase-2 .
  • Mutagenesis : Replace key residues (e.g., His355 in COX-2) to confirm binding site interactions .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question

  • Flow chemistry : Continuous reactors reduce batch variability and improve heat dissipation .
  • Catalyst recycling : Immobilize Pd/C or Ni catalysts to minimize metal leaching in coupling reactions .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
Reactant of Route 2
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